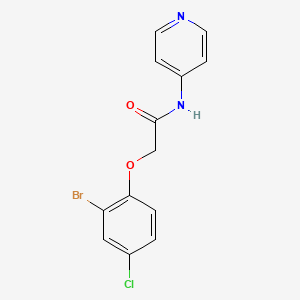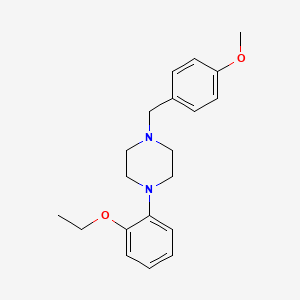![molecular formula C19H20N2O2S B5799532 N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide, commonly known as JNJ-7777120, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit selective antagonism towards the histamine H4 receptor.
Scientific Research Applications
JNJ-7777120 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to exhibit potent anti-inflammatory and immunomodulatory effects by selectively blocking the histamine H4 receptor. This receptor is known to play a crucial role in the regulation of immune cell function, and its blockade by JNJ-7777120 has been shown to reduce inflammation and improve disease outcomes in preclinical models.
Mechanism of Action
JNJ-7777120 selectively blocks the histamine H4 receptor, which is expressed on various immune cells such as eosinophils, T cells, and dendritic cells. The activation of this receptor by histamine leads to the recruitment and activation of immune cells, resulting in inflammation and tissue damage. By blocking the H4 receptor, JNJ-7777120 inhibits the recruitment and activation of immune cells, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
JNJ-7777120 has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in preclinical models. It has been shown to reduce the recruitment and activation of immune cells, leading to reduced inflammation and tissue damage. Additionally, JNJ-7777120 has been shown to improve disease outcomes in preclinical models of asthma, allergic rhinitis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of JNJ-7777120 is its selective antagonism towards the histamine H4 receptor, which allows for the specific targeting of immune cells involved in inflammation. Additionally, JNJ-7777120 has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising therapeutic agent for various diseases. However, one of the limitations of JNJ-7777120 is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on JNJ-7777120. One of the areas of interest is the potential therapeutic applications of JNJ-7777120 in other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of JNJ-7777120 in more detail, including its effects on immune cell function and signaling pathways. Furthermore, the development of more potent and selective H4 receptor antagonists could lead to the development of more effective therapies for various inflammatory diseases.
Synthesis Methods
JNJ-7777120 can be synthesized by reacting 2-methoxy-4-(methylthio)benzoic acid with 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by column chromatography to obtain JNJ-7777120 in high yield and purity.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18-11-14(24-2)7-8-16(18)19(22)20-10-9-13-12-21-17-6-4-3-5-15(13)17/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVYRVEADBFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)


![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)




